molecular formula C19H23NO3S B2812508 4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid CAS No. 329928-97-4

4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid

Cat. No.: B2812508
CAS No.: 329928-97-4
M. Wt: 345.46
InChI Key: XUALNUZZXBDDSR-UHFFFAOYSA-N
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Description

4-[4-(Tert-Butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid is a synthetic carboxylic acid derivative featuring:

  • A 4-oxo butanoic acid backbone with a 4-(tert-butyl)phenyl substituent at the 4-position.
  • A 2-(thienylmethyl)amino group at the 2-position, introducing a sulfur-containing heterocyclic moiety (thiophene).

Properties

IUPAC Name

4-(4-tert-butylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-19(2,3)14-8-6-13(7-9-14)17(21)11-16(18(22)23)20-12-15-5-4-10-24-15/h4-10,16,20H,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUALNUZZXBDDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid, also known as M4, is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of M4, including its mechanism of action, in vitro and in vivo studies, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 329928-97-4
  • Molecular Formula : C19H23NO3S
  • Molar Mass : 345.46 g/mol

M4 exhibits multiple mechanisms of action that contribute to its biological activity:

  • Inhibition of β-secretase : M4 has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease (AD) .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission and potentially alleviate cognitive deficits .
  • Reduction of Oxidative Stress : M4 demonstrates a protective effect against oxidative stress induced by amyloid-beta, reducing markers such as TNF-α and malondialdehyde (MDA) levels in cell cultures .

In Vitro Studies

In vitro studies have demonstrated the following effects of M4:

  • Cell Viability : M4 significantly improved the viability of astrocytes exposed to amyloid-beta (Aβ1-42), showing a cell viability rate increase from 43.78% to 62.98% when treated with M4 .
  • Aβ Aggregation Inhibition : At a concentration of 100 μM, M4 inhibited Aβ aggregation by approximately 85%, indicating its potential as a therapeutic agent against amyloidogenesis .

In Vivo Studies

In vivo research has provided insights into the efficacy of M4:

  • Scopolamine-Induced Cognitive Impairment : In animal models, M4 was tested for its ability to counteract cognitive deficits induced by scopolamine. While it showed some protective effects against oxidative stress, its overall impact was less pronounced compared to established treatments like galantamine .

Case Studies

  • Neuroprotective Effects : A study highlighted that M4 could protect astrocytes from Aβ-induced toxicity by reducing inflammatory markers and oxidative stress levels. However, its bioavailability in the brain was noted as a limiting factor for its effectiveness in vivo .
  • Comparative Efficacy : When compared to galantamine, M4 exhibited similar trends in reducing oxidative stress but did not achieve statistically significant improvements in certain parameters such as GSH levels and lipoperoxidation .

Data Table

ParameterM4 (100 μM)Galantamine (Control)Scopolamine Group
Cell Viability (%)62.98 ± 4.92Not reported43.78 ± 7.17
Aβ Aggregation Inhibition (%)85%Not applicableNot applicable
TNF-α ReductionSignificantSignificantNot reported
Lipoperoxidation LevelsNo significant changeSignificant reductionIncreased

Comparison with Similar Compounds

Structural Variations at the 4-Oxo Position

The 4-oxo aryl group significantly influences hydrophobicity, electronic properties, and biological interactions. Key analogs include:

Compound Name 4-Oxo Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Target Compound 4-(tert-butyl)phenyl C19H23NO3S* 357.46* High hydrophobicity (tert-butyl group)
4-(4-Bromophenyl)-4-oxo analog (CAS 1031281-07-8) 4-bromophenyl C15H14BrNO3S 368.25 Increased polarity (Br); potential cytotoxicity
4-(4-Isopropylphenyl)-4-oxo analog (CAS 329777-65-3) 4-isopropylphenyl C23H28N2O4 396.49 Moderate hydrophobicity; possible kinase inhibition
Chlorambucil (CAS 305-03-3) p-bis(2-chloroethyl)aminophenyl C14H19Cl2NO2 304.22 Hydrophobic anion; alkylating anticancer agent

*Calculated based on molecular formula.

Key Observations :

  • Bromo-substituted analogs may exhibit higher reactivity in electrophilic substitution or metabolic conjugation (e.g., glutathione adducts, as seen in Chlorambucil derivatives ).

Variations at the 2-Amino Position

The 2-amino substituent modulates steric bulk, hydrogen-bonding capacity, and target selectivity:

Compound Name 2-Amino Substituent Biological Relevance Reference
Target Compound 2-(thienylmethyl)amino Thiophene enhances π-π stacking; sulfur may coordinate metal ions
2-([5-Phthalimidomethyl]thiadiazolyl)amino analog Thiadiazole-phthalimide hybrid Potential enzyme inhibition (e.g., cyclooxygenase)
4-Phenoxypiperazino analog (CAS 329777-65-3) Phenoxypiperazine Likely CNS activity (similar to piperazine-containing drugs)
Chlorambucil None (free carboxylic acid) DNA alkylation via nitrogen mustard groups

Key Observations :

  • Thienylmethyl groups may improve binding to sulfur-sensitive targets (e.g., metalloenzymes or cysteine proteases).
  • Bulky substituents (e.g., phenoxypiperazine) could reduce metabolic clearance but increase molecular weight.

Physicochemical and Pharmacokinetic Properties

Predicted properties based on structural analogs:

Property Target Compound 4-Bromophenyl Analog 4-Isopropylphenyl Analog Chlorambucil
Solubility Low (logP ~3.5*) Moderate (logP ~2.8) Low (logP ~3.2) Hydrophobic anion
pKa (carboxylic acid) ~2.3–2.5* 2.26 (predicted) 2.26 (predicted) 2.5–3.0
Metabolic Stability Susceptible to glucuronidation Bromine may slow oxidation tert-butyl resists oxidation Rapid glutathione conjugation

*Estimated using computational tools (e.g., ACD/Labs).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid, and how can intermediates be purified?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:

  • Acylation : Reacting tert-butylphenyl precursors with γ-keto esters (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate) to introduce the oxo group .
  • Amine coupling : Introducing the (2-thienylmethyl)amino group via nucleophilic substitution or reductive amination, using catalysts like EDC/HOBt for amide bond formation .
  • Hydrolysis : Converting esters to carboxylic acids under acidic or basic conditions (e.g., NaOH/EtOH) .
  • Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) and recrystallization (using ethanol/water mixtures) are critical for isolating intermediates and final products .

Q. How can structural integrity and purity be validated for this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm, thienyl protons at 6.8–7.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C19H25NO3S requires exact mass 347.15 g/mol).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content to confirm stoichiometry .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via kinetic assays) .
  • Receptor binding : Radioligand displacement assays (e.g., GABA receptor studies due to structural similarity to GABA derivatives) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., GABA_A receptor). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the tert-butylphenyl moiety .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns simulations in GROMACS) to identify key residues for mutagenesis studies .
  • QSAR modeling : Correlate substituent variations (e.g., thienyl vs. phenyl groups) with activity data to guide structural modifications .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Comparative SAR analysis : Test analogs (e.g., 4-(4-methoxyphenyl)butanoic acid vs. 4-(2-fluorophenyl) derivatives) under identical assay conditions to isolate substituent effects .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies in in vitro vs. in vivo results .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to validate binding hypotheses (e.g., tert-butyl group occupying hydrophobic pockets) .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Continuous-flow reactors for precise control of acylation and hydrolysis steps, reducing side reactions .
  • Catalyst optimization : Screen immobilized enzymes (e.g., lipases) for stereoselective amine coupling .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to pH extremes (1–13), heat (40–80°C), and oxidative stress (H2O2) to identify degradation pathways .
  • Plasma stability assays : Incubate with human plasma (37°C) and quantify intact compound via LC-MS over 24 hours .
  • Solid-state stability : Use DSC (Differential Scanning Calorimetry) and TGA to assess thermal behavior and hygroscopicity .

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